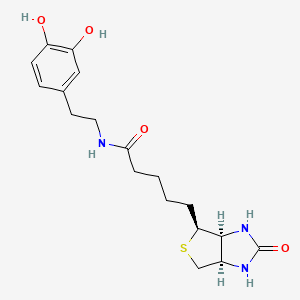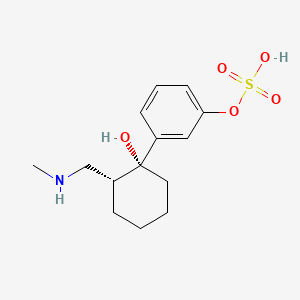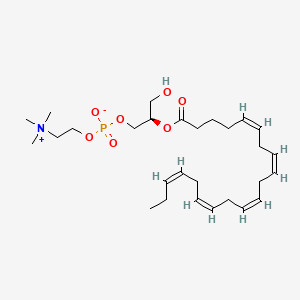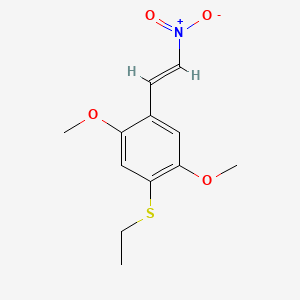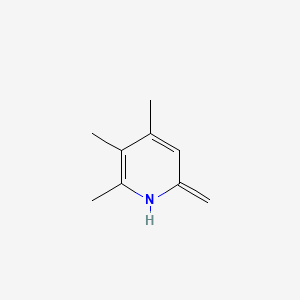![molecular formula C22H14 B589107 Dibenz[a,h]anthracène-d14 CAS No. 13250-98-1](/img/structure/B589107.png)
Dibenz[a,h]anthracène-d14
Vue d'ensemble
Description
Dibenzo[a,h]anthracene-d14 is a polycyclic aromatic hydrocarbon (PAH) with the formula C22H2D12 . It is a variant of Dibenzo[a,h]anthracene, which is a PAH made of five fused benzene rings . It is commonly found in smoke and oils .
Molecular Structure Analysis
The molecular structure of Dibenzo[a,h]anthracene-d14 consists of 22 carbon atoms and 14 hydrogen atoms (12 of which are deuterium, a hydrogen isotope). The IUPAC Standard InChI isInChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,7D,9D,10D,11D,12D,13D,14D . Physical and Chemical Properties Analysis
Dibenzo[a,h]anthracene-d14 has a molecular weight of 290.4205 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Analyse environnementale
Dibenz[a,h]anthracène-d14 est utilisé dans l'analyse environnementale . C'est un hydrocarbure aromatique polycyclique (HAP) qui est courant comme polluant de la fumée et des huiles . Il est généré chaque fois que la matière organique ou le carburant est brûlé ou brûlé de manière incomplète .
Étude des hydrocarbures aromatiques polycycliques (HAP)
Ce composé est utilisé dans l'étude des hydrocarbures aromatiques polycycliques (HAP) . Les HAP sont un groupe de produits chimiques qui se forment lors de la combustion incomplète du charbon, du pétrole, du gaz, du bois, des ordures ou d'autres substances organiques .
Recherche sur les polluants prioritaires
This compound est utilisé dans la recherche sur les polluants prioritaires . Les polluants prioritaires sont un ensemble de polluants chimiques que l'EPA américaine réglemente et pour lesquels elle a mis au point des méthodes d'analyse.
Science des matériaux
Les hydrocarbures à cycles fusionnés à base de benzo[k]tétraphène étendu sont une classe importante de sous-structures moléculaires de nanorubans de graphène en fauteuil et de nanotubes de carbone . Ce sont des candidats prometteurs pour la compréhension fondamentale et l'application de matériaux riches en carbone avancés .
Systèmes de captation de la lumière
Les dérivés de benzo[k]tétraphène sont étudiés pour leur application dans la conception de systèmes de captation de la lumière à base de polymères . Ces systèmes sont utilisés pour absorber la lumière du soleil et la convertir en une forme d'énergie qui peut être utilisée de différentes manières.
Détection et imagerie quantiques
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Dibenz[a,h]anthracene-d14 is DNA . It interacts with DNA, causing DNA damage and gene mutations in bacteria and several types of mammalian cell cultures .
Mode of Action
Dibenz[a,h]anthracene-d14 intercalates into DNA, which leads to DNA damage and gene mutations . This interaction can cause mutations and transformation in several types of mammalian cell cultures .
Biochemical Pathways
Its ability to induce dna damage and gene mutations suggests that it may interfere with dna replication and transcription, potentially leading to errors in these processes .
Pharmacokinetics
Given its low water solubility and low volatility , it is likely to have low bioavailability and may accumulate in tissues over time.
Result of Action
The primary result of Dibenz[a,h]anthracene-d14’s action is DNA damage and gene mutations, which can lead to cellular transformation . This genotoxic effect is likely to contribute to its potential carcinogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dibenz[a,h]anthracene-d14. For example, it is generated whenever organic matter or fuel is incompletely burnt or combusted . It is common as a pollutant of smoke and oils and is stable in the environment . Its low water solubility and low volatility mean that it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment .
Analyse Biochimique
Biochemical Properties
Dibenz[a,h]anthracene-d14 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in metabolic processes. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many xenobiotics. The interaction between Dibenz[a,h]anthracene-d14 and these enzymes often leads to the formation of reactive metabolites that can bind to DNA and proteins, causing mutations and other cellular damage . Additionally, Dibenz[a,h]anthracene-d14 can induce the expression of certain detoxifying enzymes, such as glutathione S-transferases, which help mitigate its toxic effects .
Cellular Effects
Dibenz[a,h]anthracene-d14 exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in the regulation of cell growth and apoptosis. For instance, exposure to Dibenz[a,h]anthracene-d14 can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression that promote cell cycle arrest and apoptosis . Moreover, this compound can disrupt cellular metabolism by interfering with mitochondrial function, resulting in altered energy production and increased oxidative stress .
Molecular Mechanism
At the molecular level, Dibenz[a,h]anthracene-d14 exerts its effects through several mechanisms. One key mechanism involves the binding of its reactive metabolites to DNA, forming adducts that can cause mutations and initiate carcinogenesis . Additionally, Dibenz[a,h]anthracene-d14 can inhibit or activate various enzymes, such as cytochrome P450s and glutathione S-transferases, altering their activity and affecting the overall metabolic balance within cells . These interactions can lead to changes in gene expression, further influencing cellular responses to the compound .
Temporal Effects in Laboratory Settings
The effects of Dibenz[a,h]anthracene-d14 can change over time in laboratory settings. Initially, the compound may induce acute cellular responses, such as oxidative stress and DNA damage. Over time, however, cells may adapt to the presence of Dibenz[a,h]anthracene-d14 by upregulating detoxifying enzymes and repair mechanisms . The stability of Dibenz[a,h]anthracene-d14 in laboratory conditions is relatively high, but it can degrade under certain conditions, such as prolonged exposure to light or heat . Long-term studies have shown that chronic exposure to Dibenz[a,h]anthracene-d14 can lead to persistent alterations in cellular function, including sustained oxidative stress and genomic instability .
Dosage Effects in Animal Models
In animal models, the effects of Dibenz[a,h]anthracene-d14 vary with different dosages. At low doses, the compound may cause minimal acute toxicity but can still induce subtle changes in gene expression and cellular metabolism . As the dosage increases, the toxic effects become more pronounced, with higher doses leading to significant DNA damage, oxidative stress, and apoptosis . At very high doses, Dibenz[a,h]anthracene-d14 can cause severe toxicity, including organ damage and increased risk of cancer . Threshold effects are often observed, where a certain dosage level must be reached before significant toxic effects occur .
Metabolic Pathways
Dibenz[a,h]anthracene-d14 is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes oxidize Dibenz[a,h]anthracene-d14 to form reactive intermediates, which can then be further metabolized by phase II enzymes, such as glutathione S-transferases . These metabolic processes can lead to the formation of water-soluble conjugates that are more easily excreted from the body . The reactive intermediates can also bind to cellular macromolecules, causing toxicity and contributing to the compound’s carcinogenic potential .
Transport and Distribution
Within cells and tissues, Dibenz[a,h]anthracene-d14 is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific binding proteins that facilitate its movement within the cell . Once inside the cell, Dibenz[a,h]anthracene-d14 can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria . This localization can influence its interactions with cellular enzymes and its overall toxicity .
Subcellular Localization
The subcellular localization of Dibenz[a,h]anthracene-d14 plays a crucial role in its activity and function. The compound is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, Dibenz[a,h]anthracene-d14 can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of Dibenz[a,h]anthracene-d14 within specific cellular compartments .
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuterionaphtho[1,2-b]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCREOYAASXPZ-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C5=C(C(=C(C(=C54)[2H])[2H])[2H])[2H])[2H])[2H])C(=C32)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312574 | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-98-1 | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenz[a,h]anthracene-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




